physicochemical properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
physicochemical properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Introduction
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique three-dimensional structure, which incorporates a benzyl-substituted piperidine ring fused to a γ-butyrolactone via a spirocyclic center, makes it a valuable scaffold for the development of novel therapeutic agents.[1] The presence of a tertiary amine, a lactone functional group, and an aromatic ring provides multiple points for structural modification and interaction with biological targets.[1]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics, analytical characterization, and potential applications. The narrative emphasizes the causality behind experimental choices, grounding the information in authoritative and verifiable sources.
Molecular and Structural Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The spirocyclic nature of this molecule imparts significant conformational rigidity compared to more flexible aliphatic systems, which is a key consideration in rational drug design.
Chemical Structure
The IUPAC name for the compound is 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[1] Its structure consists of a piperidine ring and a tetrahydrofuran-2-one (γ-butyrolactone) ring sharing a single carbon atom. The nitrogen atom of the piperidine ring is substituted with a benzyl group.
Caption: 2D representation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Summary of Physicochemical Data
The table below summarizes key identifiers and physicochemical properties. Due to the limited availability of experimentally derived data in public literature, computational predictions are included where necessary and are clearly marked. These predictions are valuable for initial assessments in drug discovery pipelines.
| Property | Value | Source |
| CAS Number | 35296-14-1 | [1] |
| Molecular Formula | C₁₅H₁₉NO₂ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| IUPAC Name | 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | [1] |
| Canonical SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O | [1] |
| InChI Key | BNUHTBRIFCCBFM-UHFFFAOYSA-N | [1] |
| XlogP (Predicted) | 1.9 | [2] * |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (Predicted) | ~7.5-8.5 (Tertiary Amine) | (Expert Estimation) |
*Note: Predicted XlogP value is for the structurally similar compound 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one and should be used as an approximation.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be accomplished via several methods. A common laboratory-scale approach involves the reductive amination of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde.[1]
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Method: Reaction of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde.
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Reagents: Sodium tris(acetoxy)borohydride as the reducing agent and triethylamine in a solvent like dichloromethane.[1]
Alternative strategies may utilize different starting materials or a multi-step flow process, which can be advantageous for scaling up the synthesis.[1]
Chemical Reactivity
The molecule's functional groups dictate its reactivity profile:
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Reduction: The lactone carbonyl can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
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Oxidation: The tertiary amine can be oxidized to form an N-oxide.[1]
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Nucleophilic Substitution: The nitrogen atom's lone pair allows it to act as a nucleophile, enabling the introduction of different substituents, although this would require removal of the benzyl protecting group first.[1]
Analytical Characterization: Methodologies
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. The following protocols represent standard, self-validating systems for the characterization of this molecule.
Caption: Standard workflow for synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of unique carbon environments. 2D NMR techniques like COSY and HSQC are essential to definitively assign proton and carbon signals, especially for the complex aliphatic spin systems in the spirocyclic core.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition:
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Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
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Expected signals: Aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine and lactone ring protons in the aliphatic region.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected signals: A carbonyl carbon (~170-180 ppm), aromatic carbons (~125-140 ppm), the spiro carbon, and several aliphatic carbons.
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2D NMR (if required):
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Run COSY (¹H-¹H correlation) to establish proton-proton couplings.
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Run HSQC (¹H-¹³C correlation) to link protons to their directly attached carbons.
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Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing mass accuracy to within a few parts per million. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it will likely produce a protonated molecular ion [M+H]⁺.
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an HPLC system.
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Data Acquisition (Positive Ion Mode):
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Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
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The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 246.14.
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High-Resolution Measurement: Use a TOF, Orbitrap, or FT-ICR analyzer to measure the exact mass of the molecular ion. The calculated exact mass for C₁₅H₁₉NO₂ [M+H]⁺ is 246.1438.
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Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern. A characteristic fragment would be the tropylium ion (C₇H₇⁺) at m/z 91 from the benzyl group.
Determination of Partition Coefficient (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A shake-flask method, while traditional, is the benchmark for experimental determination.
Protocol:
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Preparation: Prepare a stock solution of the compound in 1-octanol. The 1-octanol and water phases must be mutually saturated before the experiment.
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Partitioning: Mix a known volume of the octanol stock solution with a known volume of water in a flask.
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Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.
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Quantification: Carefully separate the two layers. Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Biological Context and Potential Applications
The structural framework of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
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Pharmaceutical Research: Preliminary studies have highlighted its potential as a lead compound for drug development, particularly in the areas of pain relief and mood disorders.[1] Research suggests it may exhibit antinociceptive and antidepressant activities, with investigations into its interaction with the endocannabinoid system and other neurotransmitter receptors ongoing.[1]
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Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules. The spirocyclic core provides a rigid scaffold upon which further chemical diversity can be built, facilitating the development of new therapeutic agents.[1]
Conclusion
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a compound with a compelling combination of structural rigidity and functional group diversity. While a full experimental dataset of its physicochemical properties is not yet widely published, its known synthetic accessibility and interesting biological profile make it a molecule of high importance for further investigation. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for advanced research and development. Its potential as a scaffold for novel therapeutics in pain and CNS disorders warrants continued exploration by the scientific community.
References
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]
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PubMed. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(11), 1543-1552. Retrieved from [Link]
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PubChemLite. 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one. Retrieved from [Link]
